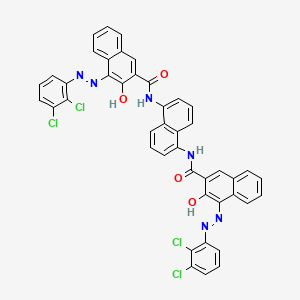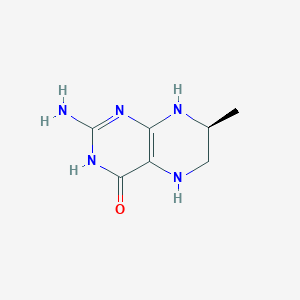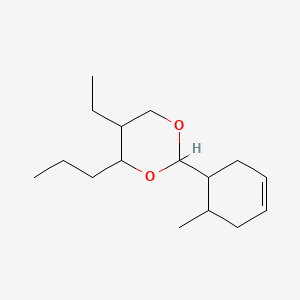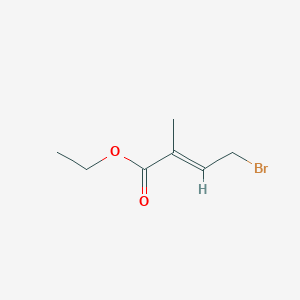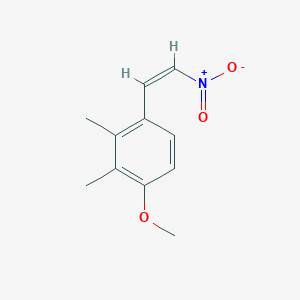
4-Methoxy-2,3-dimethyl-beta-nitrostyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2,3-dimethyl-beta-nitrostyrene is an organic compound with the molecular formula C11H13NO3 It is a derivative of beta-nitrostyrene, characterized by the presence of methoxy and dimethyl groups on the aromatic ring
Vorbereitungsmethoden
4-Methoxy-2,3-dimethyl-beta-nitrostyrene can be synthesized through several methods. One common synthetic route involves the Henry reaction, where benzaldehyde derivatives react with nitromethane in the presence of a base such as ammonium acetate. The reaction typically occurs at elevated temperatures (70-80°C) and requires several hours to complete . Another method involves the direct nitration of styrene derivatives using nitric oxide . Industrial production methods often optimize these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
4-Methoxy-2,3-dimethyl-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions typically convert the nitro group to an amine group, often using reagents like lithium aluminium hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common reagents used in these reactions include nitric acid for nitration, lithium aluminium hydride for reduction, and various bases for the Henry reaction. Major products formed from these reactions include nitro compounds, amines, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2,3-dimethyl-beta-nitrostyrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as enzyme inhibition.
Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Methoxy-2,3-dimethyl-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the aromatic ring can engage in pi-stacking interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-2,3-dimethyl-beta-nitrostyrene can be compared with other nitrostyrene derivatives, such as:
Trans-beta-nitrostyrene: Lacks the methoxy and dimethyl groups, making it less sterically hindered.
3,4-Methylenedioxy-beta-nitrostyrene: Contains a methylenedioxy group, which can affect its reactivity and biological activity.
4-Methoxy-beta-nitrostyrene: Similar but lacks the dimethyl groups, affecting its steric and electronic properties .
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
1-methoxy-2,3-dimethyl-4-[(Z)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C11H13NO3/c1-8-9(2)11(15-3)5-4-10(8)6-7-12(13)14/h4-7H,1-3H3/b7-6- |
InChI-Schlüssel |
SSYIRPOXKRYQFR-SREVYHEPSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1C)OC)/C=C\[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=CC(=C1C)OC)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


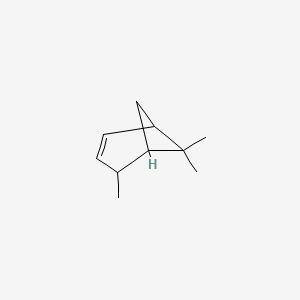
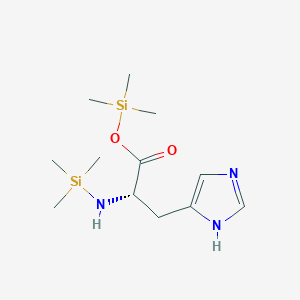
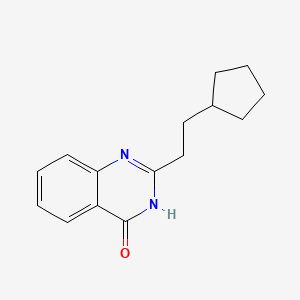
![2-Deoxy-D-[6-13C]glucose](/img/structure/B13805315.png)
![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)
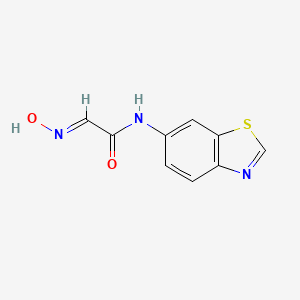
![N-[(E)-1-(4-methylphenyl)prop-1-enyl]acetamide](/img/structure/B13805347.png)

![(6-Phenyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid ethyl ester](/img/structure/B13805361.png)
